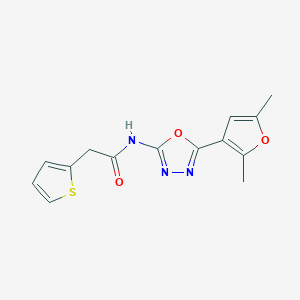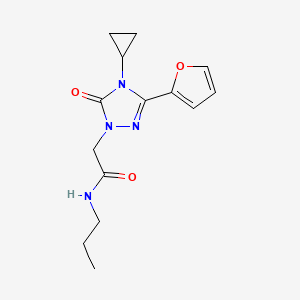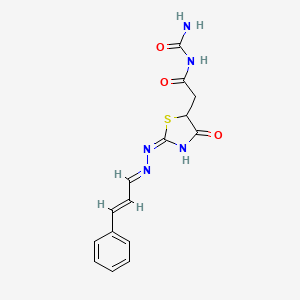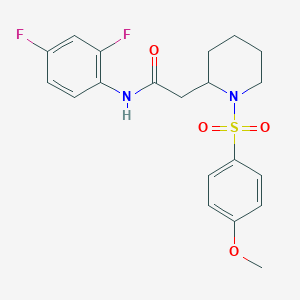
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as DOTA, is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both oxygen and nitrogen atoms in its structure. DOTA has been found to have a wide range of applications in scientific research, including as a fluorescent probe, a radioligand, and a drug delivery agent.
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
One area of application for related compounds involves antimicrobial evaluation and hemolytic activity studies. For instance, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities with the compound , have been prepared and assessed for their antimicrobial effectiveness. These studies often aim to explore the pharmacological potential of such compounds, identifying them as active against various microbial species. For example, compounds synthesized through a series of transformations starting from aryl/aralkyl organic acids showed notable antimicrobial activity, with specific derivatives displaying potent antimicrobial properties against a selected panel of microbes. Additionally, these compounds were evaluated for their hemolytic activity to assess their cytotoxicity towards human cells, with most compounds exhibiting low toxicity, suggesting their viability for further biological screenings (Gul et al., 2017).
Anti-inflammatory Potential
The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is another significant area of research. These compounds have been synthesized and evaluated for their potential to inhibit inflammatory responses in various models. For instance, substituted 1,3,4-oxadiazoles have been reported to possess anti-inflammatory activity, demonstrated through tests like the Carrageenan-induced edema test in rat paw. These studies aim to understand the compounds' mechanism of action and their effectiveness in reducing inflammation compared to standard reference drugs (Nargund et al., 1994).
Anticancer Screening
The exploration of 1,3,4-oxadiazole compounds extends into anticancer research, where novel analogs are synthesized and screened for their cytotoxic activities against various cancer cell lines. This research focuses on identifying compounds that can selectively target cancer cells, offering potential pathways for the development of new anticancer agents. For example, certain imidazothiadiazole analogs, structurally related to the compound of interest, have shown promising results against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abu-Melha, 2021).
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPXIADQPDTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)


![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)


![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)